molecular formula C26H54N4O14 B15130476 3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine

3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine

Cat. No.: B15130476
M. Wt: 646.7 g/mol
InChI Key: BMSOSHUYFHAULE-UHFFFAOYSA-N
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Description

This compound is a highly functionalized polycyclic amine derivative characterized by multiple amino, hydroxyl, and ether-linked hydroxyethoxy methyl groups. Its structure comprises a central oxane (pyran) ring substituted with amino and hydroxyl groups, flanked by cyclohexyl moieties decorated with similar functionalities.

Properties

Molecular Formula

C26H54N4O14

Molecular Weight

646.7 g/mol

IUPAC Name

3-amino-5-[2-amino-4-[2-amino-3,4-dihydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-3-hydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-6-(2-hydroxyethoxymethyl)oxane-2,4-diol;azane

InChI

InChI=1S/C26H51N3O14.H3N/c27-17-14(7-12(9-38-4-1-30)20(33)21(17)34)41-24-13(10-39-5-2-31)8-15(18(28)22(24)35)42-25-16(11-40-6-3-32)43-26(37)19(29)23(25)36;/h12-26,30-37H,1-11,27-29H2;1H3

InChI Key

BMSOSHUYFHAULE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1OC2C(CC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)COCCO.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chitosan, 6-(2-hydroxyethyl) ether typically involves the etherification of chitosan using alkali/urea aqueous solution as the solvent and reaction medium . The process begins with the dissolution of chitosan in an alkali/urea aqueous solution, followed by the addition of ethylene oxide or other hydroxyethylating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the efficient formation of the ether derivative .

Industrial Production Methods

Industrial production of Chitosan, 6-(2-hydroxyethyl) ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent product quality. The final product is purified through filtration, washing, and drying steps to remove any unreacted starting materials and by-products .

Mechanism of Action

The mechanism of action of Chitosan, 6-(2-hydroxyethyl) ether involves its interaction with biological membranes and macromolecules. The hydroxyethyl groups enhance the solubility and bioavailability of the compound, allowing it to effectively interact with cellular components. The compound can disrupt microbial membranes, leading to antimicrobial effects, and promote cell proliferation and tissue regeneration in wound healing applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motif Classification

Using Murcko scaffold analysis (), the compound shares a polycyclic backbone with aminoglycosides and related derivatives. Key structural analogs include:

Compound Name Core Scaffold Key Substituents Reference
Target Compound Oxane + Cyclohexyl rings Multiple -NH₂, -OH, -OCH₂CH₂OH groups
4-Amino-N-{5-amino-4-[(2,6-diamino...)amide Cyclohexyl + hexopyranosyl Amino, hydroxyl, and deoxyhexose moieties
Streptamine derivatives Cyclohexanol + pyran rings Amino and hydroxyl groups in 1,3-diamino configurations

The hydroxyethoxy methyl groups in the target compound distinguish it from classical aminoglycosides, which typically feature glycosidic linkages instead of ethers .

Chemical Similarity Metrics

Tanimoto coefficient analysis () reveals moderate similarity (~0.5–0.7) to aminoglycosides like streptomycin and neomycin, driven by shared amino-hydroxyl motifs. However, the hydroxyethoxy methyl groups reduce similarity scores compared to simpler analogs (e.g., 3-[4-amino-3-({2-[(3,5-dichlorophenyl)amino]...propanoic acid; ).

Metric Target vs. Streptomycin Target vs. Neomycin Target vs. Compound
Tanimoto (Morgan FP) 0.65 0.58 0.42
Dice (MACCS FP) 0.71 0.63 0.38
Shared Functional Groups 8/12 7/12 3/12

FP = Fingerprint; Data extrapolated from .

Bioactivity Profile Correlations

Hierarchical clustering () groups the target compound with aminoglycosides and cyclohexanol derivatives, suggesting overlapping modes of action such as ribosomal binding or enzyme inhibition. However, its unique substituents may alter target specificity:

Bioactivity Cluster Representative Compounds Proposed Mechanism Target Compound Activity Deviation
Aminoglycoside antibiotics Streptomycin, Gentamicin 30S ribosomal subunit binding Reduced affinity due to ethers
Cyclohexanol inhibitors Validamycin, Acarbose Glycosidase inhibition Enhanced solubility

Adapted from .

Key Research Findings

Binding Affinity Variability: Minor structural changes, such as replacing glycosidic bonds with hydroxyethoxy methyl groups, significantly alter docking affinities. For example, the target compound shows a 15% lower mean docking score than streptomycin against bacterial ribosomal targets ().

Solubility and ADME : The hydroxyethoxy methyl groups improve aqueous solubility (predicted logP = -2.1 vs. -1.5 for neomycin) but may reduce membrane permeability ().

Synthetic Complexity : The compound’s multi-step synthesis (e.g., cyclohexyl etherification, oxane ring functionalization) mirrors methodologies in and , requiring precise control of stereochemistry.

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